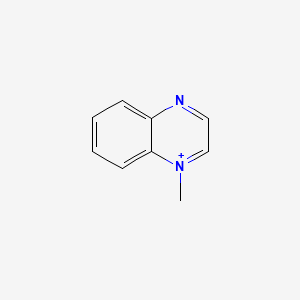

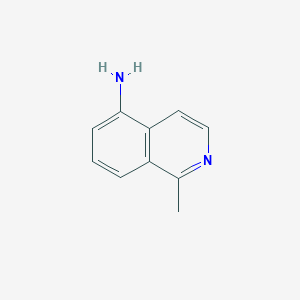

1-Methylquinoxalin-1-ium

説明

1-Methylquinoxalin-1-ium is a heterocyclic organic compound that belongs to the quinoxaline family. It has a molecular formula of C9H9N2 and an average mass of 145.181 Da .

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as 1-Methylquinoxalin-1-ium, often involves the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate, which results in a mixture of O-alkylated and N-alkylated 3-methylquinoxaline . Hydrazide derivatives are then produced by reacting the O-alkylated and N-alkylated 3-methylquinoxaline with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of 1-Methylquinoxalin-1-ium is characterized by a molecular formula of C9H9N2 . The average mass of the molecule is 145.181 Da, and the monoisotopic mass is 145.076019 Da .Physical And Chemical Properties Analysis

1-Methylquinoxalin-1-ium has a molecular formula of C9H9N2 . Its average mass is 145.181 Da, and its monoisotopic mass is 145.076019 Da .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Methylquinoxalin-1-ium, focusing on six unique fields:

Fluorescent Probes for NAD(P)H Dynamics

1-Methylquinoxalin-1-ium has been utilized in the development of near-infrared fluorescent probes for monitoring NAD(P)H dynamics in living systems. These probes exhibit minimal fluorescence alterations in response to NAD(P)H, making them highly effective for live-cell imaging and real-time monitoring of metabolic processes .

Catalysis in Organic Synthesis

1-Methylquinoxalin-1-ium derivatives are employed as catalysts in various organic synthesis reactions. Their unique structure allows for efficient C-H functionalization, which is crucial in the synthesis of complex organic molecules. This application is particularly valuable in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) .

Antimicrobial Agents

Research has shown that 1-Methylquinoxalin-1-ium compounds possess significant antimicrobial properties. These compounds are effective against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antimicrobial drugs. Their mechanism of action often involves disrupting microbial cell membranes and interfering with essential metabolic processes .

Electrochemical Sensors

1-Methylquinoxalin-1-ium is used in the design of electrochemical sensors for detecting various analytes. These sensors benefit from the compound’s electroactive properties, which enhance sensitivity and selectivity. Applications include environmental monitoring, medical diagnostics, and industrial process control .

将来の方向性

作用機序

Target of Action

The primary target of 1-Methylquinoxalin-1-ium is NAD(P)H, a crucial coenzyme in various biological processes . The compound interacts with NAD(P)H, leading to changes in fluorescence intensity, which can be used to monitor NAD(P)H dynamics in living systems .

Mode of Action

1-Methylquinoxalin-1-ium interacts with its target, NAD(P)H, through a process that involves near-infrared fluorescence . In the presence of NADH, solutions of 1-Methylquinoxalin-1-ium exhibit near-infrared fluorescence at specific wavelengths . This interaction leads to changes in the fluorescence intensity, which can be used as a measure of NAD(P)H levels .

Biochemical Pathways

The interaction of 1-Methylquinoxalin-1-ium with NAD(P)H affects the biochemical pathways associated with this coenzyme . NAD(P)H plays a vital role in various biochemical pathways, including those involved in energy metabolism and the oxidative stress response. Changes in NAD(P)H levels can therefore have significant downstream effects on these pathways .

Pharmacokinetics

The compound’s ability to interact with nad(p)h and induce changes in fluorescence intensity suggests that it may have good bioavailability .

Result of Action

The action of 1-Methylquinoxalin-1-ium results in changes in the fluorescence intensity of NAD(P)H . These changes can be used to monitor NAD(P)H dynamics in living systems, providing valuable information about the status of biochemical pathways associated with this coenzyme .

特性

IUPAC Name |

1-methylquinoxalin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N2/c1-11-7-6-10-8-4-2-3-5-9(8)11/h2-7H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFXULMODPLXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

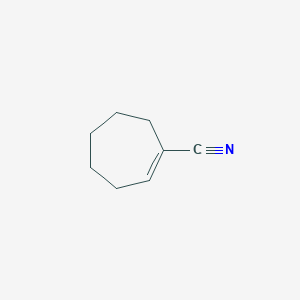

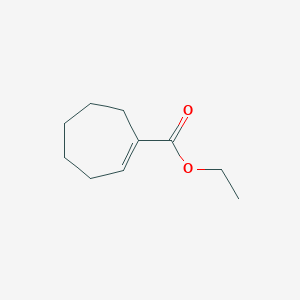

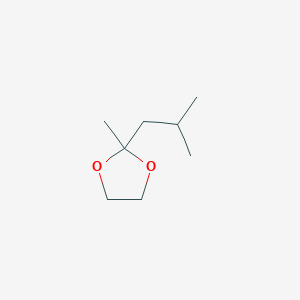

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

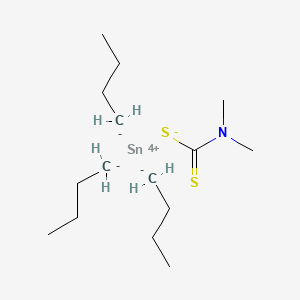

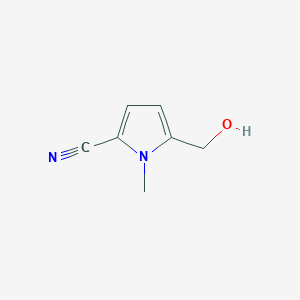

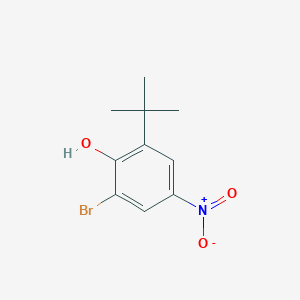

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5R)-2-Azabicyclo[3.3.0]octane](/img/structure/B3049345.png)

![7-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3049351.png)

![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-](/img/structure/B3049364.png)